2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with potential significance in various scientific fields. This article aims to delve into the details of this compound, from its preparation to its scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. Key starting materials may include benzofuro compounds and substituted pyrimidines. Reactions are often conducted under controlled temperatures, using specific catalysts to enhance yield and purity.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions is crucial. This includes selecting efficient solvents, ensuring precise temperature control, and employing robust purification techniques. The use of advanced reactors and automation can significantly improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution. Each type of reaction can result in different derivatives that may possess unique properties and applications.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are commonly used. Reaction conditions must be meticulously controlled to avoid unwanted side reactions and to maximize yield.
Major Products: Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might lead to more oxidized derivatives, whereas reduction could yield more simplified structures.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for potential use in developing new materials or catalysts.
Biology: In biological research, derivatives of this compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: In medicine, exploring its pharmacological properties could unveil new therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound could be utilized in the development of new polymers, coatings, or other materials with specialized functions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can alter biological pathways, leading to desired therapeutic outcomes. Detailed studies are required to fully elucidate these mechanisms and to identify potential side effects or toxicity.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide stands out due to its unique structural features. These features may confer distinct reactivity and biological activity, making it a valuable subject of study.
Similar Compounds: Similar compounds might include other benzofuro and pyrimidine derivatives. Comparing their structures and properties can provide insights into structure-activity relationships and guide the design of new compounds with enhanced properties.
Properties
CAS No. |
887224-75-1 |
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Molecular Formula |
C25H27N3O4 |
Molecular Weight |
433.508 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-5-14-27-24(30)23-22(19-8-6-7-9-20(19)32-23)28(25(27)31)15-21(29)26-18-12-10-17(11-13-18)16(2)3/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29) |
InChI Key |
WQFLIRLYIWYVFK-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
solubility |
not available |
Origin of Product |
United States |
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